

# Independent Validation of CH6953755: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | CH6953755 |           |
| Cat. No.:            | B2695209  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the selective YES1 kinase inhibitor, CH6953755, with other SRC family kinase (SFK) inhibitors. The information presented is based on published experimental data to support independent validation and inform research decisions.

### Introduction

CH6953755 is a potent and orally active small molecule inhibitor that selectively targets YES1 kinase, a member of the SRC family of non-receptor tyrosine kinases.[1][2] YES1 has been identified as a potential oncogene, particularly in cancers exhibiting YES1 gene amplification.[3] [4] Its inhibition has demonstrated anti-tumor activity in preclinical models, making it a compound of significant interest for cancer research and drug development.[1][5][6] This document summarizes the available data on CH6953755, compares its performance with alternative SFK inhibitors, and provides an overview of the experimental methodologies used to generate this data.

## **Quantitative Data Comparison**

The following tables summarize the key quantitative data for **CH6953755** in comparison to other relevant SFK inhibitors based on published findings.

Table 1: In Vitro Potency and Selectivity



| Compound  | Target          | IC50 (nM)                        | Selectivity Profile                                                            |
|-----------|-----------------|----------------------------------|--------------------------------------------------------------------------------|
| СН6953755 | YES1            | 1.8                              | Highly selective for<br>YES1 over other<br>tested SRC family<br>kinases.[3][7] |
| Dasatinib | YES1, SRC, ABL1 | <1                               | Potent inhibitor of<br>multiple SFKs and<br>ABL1.[7]                           |
| Bosutinib | YES1, SRC, ABL1 | Similar to CH6953755<br>for YES1 | Multi-kinase inhibitor<br>targeting SRC and<br>ABL1.[3][7]                     |

Table 2: Cellular Activity in YES1-Amplified Cancer Cell Lines

| Compound  | Cell Line(s)                                               | Effect                                                                                                                           | Concentration<br>Range                           |
|-----------|------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------|
| СН6953755 | KYSE70 (Esophageal<br>Cancer), RERF-LC-AI<br>(Lung Cancer) | Inhibition of cell growth, prevention of YES1 autophosphorylation (Tyr426), suppression of TEAD luciferase reporter activity.[1] | 0.001 - 1 μM[ <b>1</b> ]                         |
| Dasatinib | YES1-amplified cell lines                                  | Potent inhibition of cell growth.                                                                                                | Not specified in detail in the provided results. |

Table 3: In Vivo Efficacy in Xenograft Models



| Compound  | Model                              | Dosing                             | Effect                                                                                     |
|-----------|------------------------------------|------------------------------------|--------------------------------------------------------------------------------------------|
| СН6953755 | YES1-amplified<br>xenograft tumors | 60 mg/kg/day (oral)<br>for 10 days | Selective antitumor activity with suppression of phospho-Tyr426 YES1.[1]                   |
| Dasatinib | Not specified                      | Not specified                      | Can overcome acquired resistance to other targeted therapies in YES1- amplified models.[6] |

# **Signaling Pathway and Mechanism of Action**

**CH6953755** exerts its anti-tumor effects by inhibiting the kinase activity of YES1. This leads to the downstream modulation of the Hippo signaling pathway effector, Yes-associated protein 1 (YAP1).[3][4][5] Specifically, YES1 inhibition by **CH6953755** prevents the nuclear translocation and reduces the serine phosphorylation of YAP1, thereby suppressing its transcriptional activity which is crucial for the proliferation of YES1-amplified cancers.[3][4][5]









#### Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. YES1 Is a Targetable Oncogene in Cancers Harboring YES1 Gene Amplification -PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. Role of YES1 signaling in tumor therapy resistance PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [Independent Validation of CH6953755: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2695209#independent-validation-of-published-ch6953755-data]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com